molecular formula C19H19N3O3S B2835650 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid CAS No. 1243102-02-4

1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2835650
CAS No.: 1243102-02-4
M. Wt: 369.44
InChI Key: LNIDDYOTENEZNS-UHFFFAOYSA-N
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Description

1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid is a potent and selective small molecule inhibitor designed to target key tyrosine kinases, with significant activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways [1] . This dual-inhibition profile makes it a valuable chemical probe for oncology research, particularly in investigating tumorigenesis and angiogenesis. By simultaneously disrupting EGFR-driven cancer cell proliferation and VEGFR2-mediated formation of new tumor blood vessels, this compound can be used to study the complex signaling crosstalk within the tumor microenvironment [2] . Its core structure is based on a thieno[3,2-d]pyrimidine scaffold, which is known for its high affinity and specificity as a kinase inhibitor template [1] . Researchers utilize this compound primarily in preclinical studies to explore mechanisms of resistance, to evaluate combination therapies, and to further elucidate the role of concurrent signaling pathway inhibition in various cancer models, including those that are difficult to treat with single-agent therapies.

Properties

IUPAC Name

1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-4-6-12(7-5-11)14-10-26-16-15(14)20-19(21-17(16)23)22-8-2-3-13(9-22)18(24)25/h4-7,10,13H,2-3,8-9H2,1H3,(H,24,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIDDYOTENEZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core:

    Introduction of the Piperidine Moiety:

    Attachment of the 4-Methylphenyl Group:

    Final Carboxylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.

Major Products:

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[3,2-d]pyrimidine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

The position and nature of substituents on the phenyl ring and piperidine moiety significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Variations in Thienopyrimidine Derivatives
Compound Name Phenyl Substituent Piperidine Substituent Molecular Weight (g/mol) Key Features/Applications References
Target Compound 4-Methylphenyl Piperidine-3-carboxylic acid 381.45 High solubility, enzyme inhibition
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide 2-Fluorophenyl Piperidine-4-carboxamide 479.54 Enhanced lipophilicity
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide 3-Methylphenyl Piperidine-4-carboxamide (with difluorobenzyl group) 508.56 Potential enhanced receptor binding
1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid 3-Methylphenyl Piperidine-4-carboxylic acid 381.45 Structural isomer of target compound
Key Observations:
  • Phenyl Substituent Position: The 4-methylphenyl group in the target compound (para position) minimizes steric hindrance compared to ortho (2-fluorophenyl in ) or meta (3-methylphenyl in ) substituents. This may enhance target binding .
  • Piperidine Modifications :

    • Carboxylic acid (target compound) vs. carboxamide (): The carboxylic acid group enhances hydrogen bonding and ionic interactions, favoring solubility and enzyme inhibition. Carboxamides may improve metabolic stability .
    • Piperidine-3-carboxylic acid (target) vs. piperidine-4-carboxylic acid (): Positional isomerism alters spatial orientation, affecting binding to enzymatic pockets .

Biological Activity

1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The thieno[3,2-d]pyrimidine core, combined with a piperidine moiety, suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C25H25N5O2SC_{25}H_{25}N_{5}O_{2}S, with a molecular weight of 459.57 g/mol. Its structure includes a thieno[3,2-d]pyrimidine moiety known for various biological activities, particularly in antimicrobial and anticancer applications. The presence of the piperidine ring enhances its interaction with biological targets.

Property Value
Molecular FormulaC25H25N5O2S
Molecular Weight459.57 g/mol
CAS Number1243103-07-2
Minimum Purity95%

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have been noted for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial enzymes or interference with DNA synthesis.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound through in vitro studies. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and others. In one study, synthesized compounds were evaluated using the MTT assay, demonstrating substantial cytotoxicity compared to standard treatments like Doxorubicin .

While specific mechanisms for this compound remain largely unexplored in the literature, the presence of functional groups suggests several possible interactions:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • DNA Interaction : The structural features may allow for intercalation into DNA strands, disrupting replication and transcription processes.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into thieno[3,2-d]pyrimidine derivatives revealed that certain analogs exhibited strong anticancer activity against MCF-7 cells. The study utilized various concentrations to establish dose-response relationships and calculated survival curves based on drug exposure .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds using standard agar diffusion methods. Results indicated significant inhibition zones against both Gram-negative and Gram-positive bacteria, suggesting that modifications to the thieno[3,2-d]pyrimidine core could enhance efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with thieno[3,2-d]pyrimidine derivatives. A common approach includes:

  • Step 1: Condensation of substituted thienopyrimidinone precursors with piperidine-3-carboxylic acid derivatives under controlled pH and temperature (e.g., using DCC/DMAP coupling agents).
  • Step 2: Introduction of the 4-methylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
  • Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and crystallization for high-purity yields (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring conformation, thienopyrimidine core signals) .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular weight and detect side products (e.g., incomplete coupling or oxidation) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) and stability under varying pH .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake: Radiolabeling (³H/¹⁴C) or fluorescent tagging to study permeability in cancer cell lines (e.g., HeLa, MCF-7) .
  • Toxicity Profiling: MTT assays in non-target cells (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with target enzymes?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with piperidine-3-carboxylic acid and hydrophobic interactions with the 4-methylphenyl group .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., Lys216 in EGFR) for mutagenesis validation .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Meta-Analysis: Compile IC₅₀ values across studies and apply Bland-Altman plots to identify systematic biases (e.g., assay temperature, cell passage number) .
  • Orthogonal Assays: Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays to rule out false positives .
  • Proteomic Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may explain variability .

Q. What strategies enhance selectivity for specific kinase isoforms?

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and compare inhibition profiles .
  • Crystallography: Co-crystallize the compound with isoforms (e.g., EGFR T790M vs. wild-type) to guide steric or electronic adjustments .

Methodological Considerations

Q. How to design experiments for optimizing reaction yields?

  • DoE (Design of Experiments): Apply fractional factorial designs (e.g., 2⁴⁻¹) to test variables: temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) .
  • Response Surface Methodology (RSM): Use Central Composite Design to identify optimal conditions (e.g., 80°C, 8 mol% Pd(OAc)₂ in DMF, 18 hrs) for >85% yield .

Q. What protocols mitigate degradation during storage?

  • Stability Studies: Store lyophilized samples at -80°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
  • Excipient Screening: Co-formulate with cyclodextrins or PEG-4000 to enhance aqueous solubility and reduce hydrolysis .

Data Interpretation and Validation

Q. How to validate the compound’s mechanism of action in cellular models?

  • Knockdown/Rescue Experiments: Use siRNA to silence target kinases and assess rescue via overexpression (e.g., EGFR-WT vs. EGFR-L858R) .
  • Phosphoproteomics: Employ LC-MS/MS to map phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment .

Q. What statistical methods address batch-to-batch variability in biological assays?

  • ANCOVA: Adjust for covariates (e.g., cell confluency, passage number) when comparing IC₅₀ values .
  • Z’-Factor Analysis: Ensure assay robustness (Z’ > 0.5) by including internal controls (e.g., staurosporine as a positive control) .

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